molecular formula C8H9NO3 B13435303 (4-Hydroxy-6-methylpyridin-2-YL)acetic acid

(4-Hydroxy-6-methylpyridin-2-YL)acetic acid

Cat. No.: B13435303
M. Wt: 167.16 g/mol
InChI Key: QJFXNVUDALGETR-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-methylpyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methylpyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methylpyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-hydroxy-6-methylpyridine in a suitable solvent such as ethanol.
  • Add bromoacetic acid to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-oxo-6-methylpyridin-2-YL)acetic acid, while reduction may produce 4-hydroxy-6-methylpyridin-2-YL)ethanol.

Scientific Research Applications

(4-Hydroxy-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylpyridine: Similar structure but lacks the acetic acid moiety.

    6-Methylpyridin-2-YL)acetic acid: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-6-methylpyridine: Similar structure but lacks the acetic acid moiety.

Uniqueness

(4-Hydroxy-6-methylpyridin-2-YL)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and acetic acid groups allows for diverse interactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-7(10)3-6(9-5)4-8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

QJFXNVUDALGETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1)CC(=O)O

Origin of Product

United States

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